molecular formula C18H12Br2N2O2S B4997058 (2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

Cat. No.: B4997058
M. Wt: 480.2 g/mol
InChI Key: NFSJQZWWGVDYFJ-AUWJEWJLSA-N
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Description

(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolo[3,2-a]benzimidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dibromo-Hydroxyphenyl Group: This step may involve bromination and subsequent hydroxylation of a phenyl ring.

    Condensation Reaction: The final step could involve the condensation of the dibromo-hydroxyphenyl group with the thiazolo[3,2-a]benzimidazole core under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions might target the double bonds or the bromine atoms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Potential antimicrobial properties against various pathogens.

Medicine

    Drug Development: Exploration as a lead compound for the development of new therapeutic agents.

    Cancer Research: Investigation of its potential anti-cancer properties.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]benzimidazoles: Other compounds in this class with varying substituents.

    Dibromo-Hydroxyphenyl Derivatives: Compounds with similar phenyl group modifications.

Uniqueness

The unique combination of the thiazolo[3,2-a]benzimidazole core with the dibromo-hydroxyphenyl group and the specific substitution pattern makes this compound distinct. Its unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2N2O2S/c1-8-3-9(2)15-13(4-8)22-17(24)14(25-18(22)21-15)7-10-5-11(19)16(23)12(20)6-10/h3-7,23H,1-2H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSJQZWWGVDYFJ-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC(=C(C(=C4)Br)O)Br)SC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)N3C(=O)/C(=C/C4=CC(=C(C(=C4)Br)O)Br)/SC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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